molecular formula C6H13N B1609165 (2S,5S)-2,5-dimethylpyrrolidine CAS No. 117968-50-0

(2S,5S)-2,5-dimethylpyrrolidine

Cat. No. B1609165
CAS RN: 117968-50-0
M. Wt: 99.17 g/mol
InChI Key: ZEBFPAXSQXIPNF-WDSKDSINSA-N
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Description

(2S,5S)-2,5-dimethylpyrrolidine is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique stereochemistry and potential applications. This compound is commonly known as L-pipecolic acid and is widely used in the synthesis of various drugs, natural products, and biologically active molecules.

Scientific Research Applications

Asymmetric Synthesis

(2S,5S)-2,5-dimethylpyrrolidine has been utilized in asymmetric synthesis. A study by Zwaagstra et al. (1993) developed a new synthetic route to (2S,5S)-dimethylpyrrolidine, which can also be applied to the synthesis of its enantiomer. This synthesis starts from a mixture of isomers of 2,5-hexanediol and results in the enantiomerically pure pyrrolidine, indicating its potential in stereoselective organic synthesis (Zwaagstra, Meetsma, & Feringa, 1993).

Reductive Amination

Boga et al. (1994) explored the reductive amination of 2,5-hexanedione and 2,6-heptanedione, leading to the formation of 2,5-dimethylpyrrolidines with variable diastereoselectivity. This highlights the role of (2S,5S)-2,5-dimethylpyrrolidine in the synthesis of different pyrrolidine derivatives, which is significant for developing various organic compounds (Boga, Manescalchi, & Savoia, 1994).

Catalytic Applications

Melchiorre and Jørgensen (2003) reported that chiral amines, including (2S,5S)-2,5-dimethylpyrrolidine, can catalyze the enantioselective Michael addition of aldehydes to vinyl ketones. This research indicates the potential of (2S,5S)-2,5-dimethylpyrrolidine as a catalyst in organic reactions to produce optically active compounds (Melchiorre & Jørgensen, 2003).

Biotransformations

In 2012, Chen et al. discussed the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, including (2S,5S)-pyrrolidine-2,5-dicarboxamide. Their work illustrates the application of (2S,5S)-2,5-dimethylpyrrolidine in biotransformations, particularly in the kinetic resolution of racemic compounds, demonstrating its importance in producing enantiomerically pure substances (Chen, Gao, Wang, Zhao, & Wang, 2012).

properties

IUPAC Name

(2S,5S)-2,5-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFPAXSQXIPNF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-2,5-dimethylpyrrolidine

CAS RN

117968-50-0
Record name 2,5-Dimethylpyrrolidine, (2S,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117968500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0N1U8C403
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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